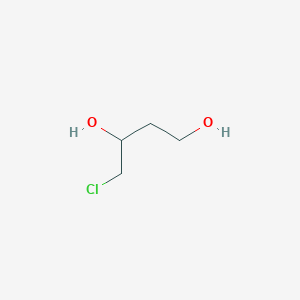
4-Chlorobutane-1,3-diol
Vue d'ensemble
Description
4-Chlorobutane-1,3-diol is an organic compound with the molecular formula C4H9ClO2. It is a chlorinated derivative of 1,3-butanediol and is known for its applications in various chemical processes and industries. The compound is characterized by the presence of a chlorine atom attached to the butanediol backbone, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Chlorobutane-1,3-diol can be synthesized through several methods. One common approach involves the chlorination of 1,3-butanediol using thionyl chloride or phosphorus trichloride. The reaction typically occurs under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product with high quality .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chlorobutane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert this compound to other alcohol derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-chlorobutanoic acid, while reduction could produce 4-chloro-1-butanol .
Applications De Recherche Scientifique
4-Chlorobutane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in the study of biochemical pathways and enzyme reactions.
Medicine: Research explores its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It serves as a building block for the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-Chlorobutane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can influence biochemical processes and cellular functions .
Comparaison Avec Des Composés Similaires
1,3-Butanediol: A non-chlorinated analog with similar structural features but different reactivity.
4-Chloro-2-butanol: Another chlorinated derivative with distinct chemical properties.
1,4-Butanediol: A related compound used in the production of plastics and solvents
Uniqueness: 4-Chlorobutane-1,3-diol is unique due to the presence of the chlorine atom, which imparts specific reactivity and makes it suitable for specialized applications in synthesis and research .
Propriétés
Numéro CAS |
145873-44-5 |
|---|---|
Formule moléculaire |
C4H9ClO2 |
Poids moléculaire |
124.56 g/mol |
Nom IUPAC |
4-chlorobutane-1,3-diol |
InChI |
InChI=1S/C4H9ClO2/c5-3-4(7)1-2-6/h4,6-7H,1-3H2 |
Clé InChI |
IQDXPPKWNPMHJI-UHFFFAOYSA-N |
SMILES |
C(CO)C(CCl)O |
SMILES canonique |
C(CO)C(CCl)O |
Synonymes |
4-Chloro-1,3-butanediol |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














